Decamethonium

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis. ... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ... /IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS. THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/ DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION; IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS... |

|---|---|

CAS-Nummer |

156-74-1 |

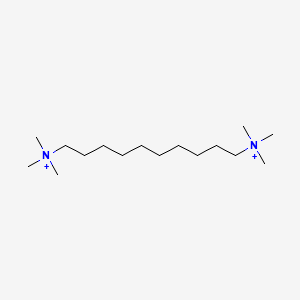

Molekularformel |

C16H38N2+2 |

Molekulargewicht |

258.49 g/mol |

IUPAC-Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium |

InChI |

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |

InChI-Schlüssel |

MTCUAOILFDZKCO-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |

Kanonische SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |

Aussehen |

Solid powder |

melting_point |

268-270 °C MP: 188-189 °C /Bromide/ 268 - 270 °C |

Andere CAS-Nummern |

156-74-1 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |

Haltbarkeit |

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |

Löslichkeit |

Substantial 7.04e-06 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Decamethonium Bromide: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium bromide is a synthetic quaternary ammonium compound and a notable member of the depolarizing class of neuromuscular blocking agents. Historically used in anesthesia to induce muscle relaxation, its unique pharmacological profile continues to make it a valuable tool in neuroscience and physiological research. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacological actions of decamethonium bromide. Detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action are included to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

Decamethonium bromide is a symmetrical molecule characterized by a ten-carbon aliphatic chain separating two quaternary ammonium heads.[1] This structure is crucial for its interaction with the nicotinic acetylcholine receptor.

Chemical Name: N,N,N,N',N',N'-Hexamethyl-1,10-decanediaminium dibromide[2]

Synonyms: Decacuran, Syncurine[2][3]

The key physicochemical properties of decamethonium bromide are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₈Br₂N₂ | [2] |

| Molecular Weight | 418.29 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 263-267 °C | [4][5] |

| Solubility | ||

| Water | Freely soluble; ≥ 50 mg/mL (119.53 mM) | [1][6] |

| Ethanol | Freely soluble; 33 mg/mL | [1][5][7] |

| DMSO | 16 mg/mL; 83.33 mg/mL (with sonication) | [5][6][7] |

| Chloroform | Very slightly soluble | [1] |

| Ether | Practically insoluble | [1] |

| Stability | Aqueous solutions are stable and can be sterilized by autoclaving. | [1][8] |

Pharmacology

Decamethonium bromide is classified as a depolarizing neuromuscular blocking agent and a partial agonist of the nicotinic acetylcholine receptor (nAChR).[3][6][9]

Mechanism of Action

The primary site of action for decamethonium bromide is the nicotinic acetylcholine receptor at the motor endplate of the neuromuscular junction.[1] Its mechanism can be described in two phases:

-

Phase I Block (Depolarizing Block): Decamethonium, being structurally similar to acetylcholine, binds to the α-subunits of the nAChR and acts as an agonist, causing the ion channel to open. This leads to a sustained depolarization of the postsynaptic membrane. The persistent depolarization inactivates voltage-gated sodium channels in the adjacent muscle membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine, resulting in muscle paralysis.

-

Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the nAChRs may become desensitized. In this state, the receptor is no longer responsive to agonists, and the membrane potential may partially or fully repolarize. However, neuromuscular transmission remains blocked. This phase is characterized by features similar to a non-depolarizing block.

The signaling pathway at the neuromuscular junction and the action of decamethonium bromide are illustrated in the following diagram.

Caption: Mechanism of action of decamethonium bromide at the neuromuscular junction.

Pharmacodynamics

Decamethonium bromide exhibits a dose-dependent neuromuscular blocking effect. Its potency can be quantified by various pharmacodynamic parameters, as shown in the table below.

| Parameter | Species/System | Value | Reference |

| EC₅₀ | α1β1-containing adult mouse muscle-type nAChRs in Xenopus oocytes | 40 µM | [10] |

| IC₅₀ | Mouse α7 neuronal nAChRs | 7.4 µM | [10] |

| IC₅₀ | Mouse α3β2 neuronal nAChRs | 405 µM | [10] |

| IC₅₀ | Mouse α3β4 neuronal nAChRs | 28 µM | [10] |

| IC₅₀ | Mouse α4β2 neuronal nAChRs | 59 µM | [10] |

| IC₅₀ | Human α4β2 nAChRs in SH-EP1 cells | 52 µM | [10] |

| ED₉₅ | Anesthetized cats (chloralose) for tibialis muscle twitch block | 35 µg/kg | [10] |

| ED₉₅ | Anesthetized cats (ether) for tibialis muscle twitch block | 70 µg/kg | [10] |

Pharmacokinetics

Decamethonium bromide is administered intravenously and has a rapid onset and short duration of action.[4]

| Parameter | Value | Reference |

| Onset of Paralysis | ~2 minutes | [4] |

| Duration of Action | ~15 minutes | [4] |

| Plasma Half-life | Approximately 0.5-1 hour | [4] |

| Metabolism | No evidence of biotransformation in small animals. | [1] |

| Elimination | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. | [1] |

Experimental Protocols

Synthesis of Decamethonium Bromide

The synthesis of decamethonium bromide typically involves the quaternization of a diamine with a methylating agent. A general synthetic scheme is as follows:

Caption: General synthetic route for decamethonium bromide.

A detailed protocol for the preparation of decamethonium bromide can be found in the work by Blomquist et al. (1959).[8] The general procedure involves the reaction of 1,10-diaminodecane with an excess of methyl bromide in a suitable solvent, followed by purification of the resulting quaternary ammonium salt.

In Vivo Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of decamethonium bromide can be evaluated in anesthetized animals, such as cats or monkeys.[7]

Objective: To determine the dose-response relationship and duration of action of decamethonium bromide.

Materials:

-

Anesthetized, ventilated animal (e.g., cat)

-

Decamethonium bromide solution for intravenous administration

-

Peripheral nerve stimulator

-

Force transducer and recording system (kymograph or digital)

-

Intravenous catheter

Procedure:

-

Anesthetize the animal and maintain a stable level of anesthesia.

-

Isolate a peripheral nerve-muscle preparation, such as the sciatic nerve-gastrocnemius muscle.

-

Attach the muscle to a force transducer to record twitch tension.

-

Place stimulating electrodes on the motor nerve.

-

Deliver supramaximal square-wave pulses (e.g., 0.5 ms duration at a frequency of 0.5 Hz) to the nerve to elicit muscle twitches.

-

Record the baseline twitch height.

-

Administer incremental doses of decamethonium bromide intravenously.

-

Record the depression of twitch height following each dose.

-

Determine the dose required to produce a certain level of block (e.g., ED₅₀ or ED₉₅).

-

After administration of a blocking dose, monitor the time course of recovery of the twitch response to determine the duration of action.

In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of decamethonium bromide on specific nAChR subtypes expressed in Xenopus oocytes.

Objective: To determine the EC₅₀ and IC₅₀ values of decamethonium bromide for different nAChR subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired nAChR subunits

-

Two-electrode voltage clamp setup

-

Perfusion system

-

Solutions: ND96 recording solution, acetylcholine, and decamethonium bromide solutions of varying concentrations.

Procedure:

-

Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.

-

To determine the EC₅₀, apply increasing concentrations of decamethonium bromide and measure the elicited current.

-

To determine the IC₅₀ for antagonism, co-apply a fixed concentration of acetylcholine with increasing concentrations of decamethonium bromide and measure the inhibition of the acetylcholine-induced current.

-

Construct concentration-response curves and fit the data to determine the EC₅₀ and IC₅₀ values.

Experimental Workflow for Evaluating Neuromuscular Blocking Agents

The following diagram outlines a general workflow for the preclinical evaluation of a novel neuromuscular blocking agent, which can be adapted for studies involving decamethonium bromide.

Caption: A generalized experimental workflow for the evaluation of neuromuscular blocking agents.

Conclusion

Decamethonium bromide remains a significant compound for the study of neuromuscular transmission and nicotinic acetylcholine receptor pharmacology. Its well-defined structure and depolarizing mechanism of action provide a valuable contrast to non-depolarizing blockers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. While no longer in widespread clinical use in many countries, its utility as a research tool is undisputed.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. health.uconn.edu [health.uconn.edu]

- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Decamethonium at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of decamethonium, a classic depolarizing neuromuscular blocking agent. It details its interaction with the nicotinic acetylcholine receptor at the neuromuscular junction, the resulting physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Depolarizing Neuromuscular Blockade

Decamethonium is a quaternary ammonium compound that functions as a depolarizing muscle relaxant.[1] Its primary site of action is the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of skeletal muscle fibers.[1][2] Structurally similar to acetylcholine (ACh), decamethonium acts as a partial agonist at these receptors.[1][2][3]

Upon binding to the nAChR, decamethonium triggers the opening of the ion channel, leading to an influx of sodium ions and a localized depolarization of the motor endplate.[1][3] This initial depolarization manifests as transient muscle fasciculations.[4] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), decamethonium is not a substrate for this enzyme and thus persists in the synaptic cleft for a longer duration.[3][5] This sustained presence leads to a prolonged depolarization of the endplate.

The continued depolarization renders the voltage-gated sodium channels in the adjacent muscle membrane inactive and unable to propagate further action potentials, resulting in a flaccid paralysis.[5] This phase of neuromuscular blockade is known as a Phase I block .[4]

Signaling Pathway of Decamethonium at the Neuromuscular Junction

The following diagram illustrates the key events in decamethonium-induced neuromuscular blockade.

The Phenomenon of Phase II Block

With prolonged or repeated administration of decamethonium, the nature of the neuromuscular block can transition from a depolarizing (Phase I) to a non-depolarizing (Phase II) block.[4][5] The precise mechanisms underlying Phase II block are not fully elucidated but are thought to involve desensitization of the nAChR and complex changes in the postsynaptic membrane.[5]

Characteristics of Phase I vs. Phase II Block:

| Characteristic | Phase I Block | Phase II Block |

| Nature of Block | Depolarizing | Non-depolarizing (competitive) |

| Response to Tetanic Stim. | Sustained contraction | Fade |

| Post-Tetanic Potentiation | Absent | Present |

| Effect of AChE Inhibitors | Potentiation of block | Reversal of block |

| Muscle Response | Initial fasciculations | No fasciculations |

The transition to Phase II block is a critical consideration in the clinical and experimental use of depolarizing blockers.

Logical Relationship of Phase I and Phase II Block

The following diagram outlines the progression from Phase I to Phase II block.

Quantitative Data

The potency and binding affinity of decamethonium have been characterized in various experimental preparations. The following tables summarize key quantitative data.

Table 1: Potency of Decamethonium (EC50/ED80 Values)

| Preparation | Parameter | Value | Reference |

| Rat phrenic nerve hemidiaphragm | EC50 | 47.36 ± 9.58 µM | [6] |

| Human (in vivo) | ED80 | 37 ± 4.0 µg/kg | [7] |

Table 2: Decamethonium Interaction with Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species | Parameter | Value | Reference |

| Muscle-type (α1β1δε) | Mouse | Efficacy (vs. ACh) | ~10% (peak current) | [8] |

| Muscle-type (α1β1δε) | Mouse | EC50 | 40 ± 3 µM | [8] |

Experimental Protocols

The investigation of decamethonium's mechanism of action relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Electrophysiology: Voltage-Clamp and Patch-Clamp Recordings

Electrophysiological methods are fundamental to understanding the effects of decamethonium on ion channel function and membrane potential.[9][10]

4.1.1 Objective: To measure the effect of decamethonium on endplate currents and potentials.

4.1.2 Materials:

-

Isolated neuromuscular preparation (e.g., frog sartorius, rat hemidiaphragm)

-

Recording chamber continuously perfused with physiological saline solution

-

Glass microelectrodes (for intracellular recording and current injection)

-

Voltage-clamp and patch-clamp amplifiers

-

Data acquisition system and analysis software

-

Decamethonium stock solution

4.1.3 Methodology (Voltage-Clamp):

-

Dissect and mount the neuromuscular preparation in the recording chamber.

-

Insert two microelectrodes into a single muscle fiber near the endplate region. One electrode measures the membrane potential, and the other injects current.[10]

-

Activate the voltage-clamp amplifier to hold the membrane potential at a set level (e.g., -80 mV).[10]

-

Apply decamethonium to the bath solution at various concentrations.

-

Record the inward current flowing across the endplate membrane in response to decamethonium application. This current is a direct measure of nAChR channel activation.

-

Analyze the amplitude, time course, and dose-response relationship of the decamethonium-induced currents.

4.1.4 Methodology (Patch-Clamp):

-

Prepare a single muscle fiber or cultured myocyte for patch-clamp recording.

-

Use a fire-polished glass micropipette with a small tip opening to form a high-resistance seal (gigaohm seal) with the muscle membrane.[11]

-

Apply suction to the pipette to rupture the patch of membrane, achieving the whole-cell configuration.[12]

-

In voltage-clamp mode, hold the cell at a negative potential and apply decamethonium to the bath to record macroscopic currents through all nAChRs on the cell surface.

-

Alternatively, in the cell-attached or outside-out patch configuration, record the activity of single nAChR channels in the presence of decamethonium.[11]

-

Analyze single-channel conductance, open probability, and mean open time to understand the molecular actions of decamethonium on the nAChR.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of decamethonium for the nAChR.[13][14]

4.2.1 Objective: To quantify the binding affinity (Kd or Ki) of decamethonium for the nAChR.

4.2.2 Materials:

-

Tissue homogenates rich in nAChRs (e.g., from Torpedo electric organ or mammalian muscle)

-

A radiolabeled ligand that binds to the nAChR with high affinity (e.g., [³H]-ACh, [¹²⁵I]-α-bungarotoxin)

-

Decamethonium solutions of varying concentrations

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

4.2.3 Methodology (Competitive Binding Assay):

-

Incubate the nAChR-rich membrane preparation with a fixed concentration of the radiolabeled ligand.

-

In parallel incubations, add increasing concentrations of unlabeled decamethonium.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the decamethonium concentration.

-

Analyze the resulting competition curve to determine the IC50 of decamethonium (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Characterizing Neuromuscular Blocking Agents

The following diagram provides a generalized workflow for the preclinical characterization of a novel neuromuscular blocking agent like decamethonium.

Conclusion

Decamethonium, as a classic depolarizing neuromuscular blocking agent, has been instrumental in defining our understanding of neuromuscular transmission and the function of the nicotinic acetylcholine receptor. Its biphasic mechanism of action, transitioning from a depolarizing Phase I block to a non-depolarizing Phase II block, highlights the complex pharmacology of the neuromuscular junction. The experimental methodologies detailed in this guide provide the foundation for the continued investigation of neuromuscular blocking agents and the development of novel therapeutics in this class.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decamethonium - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. repository.library.noaa.gov [repository.library.noaa.gov]

- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Decamethonium as a Nicotinic Acetylcholine Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decamethonium is a classic depolarizing neuromuscular blocking agent that functions as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. Its interaction with nAChRs is characterized by a complex mechanism involving initial receptor activation, leading to membrane depolarization and muscle fasciculations, followed by a persistent depolarization that results in receptor desensitization and neuromuscular blockade. This dual-action mechanism distinguishes it from non-depolarizing antagonists. This guide provides a comprehensive overview of decamethonium's pharmacology, including its mechanism of action, quantitative interaction data with various nAChR subtypes, and detailed experimental protocols for its characterization.

Mechanism of Action

Decamethonium's primary mechanism of action is as a partial agonist at the nicotinic acetylcholine receptor, specifically the muscle-type nAChR at the motor endplate.[1][2][3][4] Structurally, it mimics acetylcholine (ACh), allowing it to bind to the receptor's agonist binding sites.[4] This binding initially triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺) and depolarization of the postsynaptic membrane.[4][5] This initial depolarization manifests as transient muscle fasciculations.

However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded by this enzyme and persists in the synaptic cleft.[5] This leads to a sustained presence of the agonist at the receptor, causing prolonged depolarization of the motor endplate. The persistently depolarized membrane becomes unresponsive to further stimulation by ACh, leading to a flaccid paralysis.[3] This initial phase of blockade is known as a Phase I block .

With prolonged exposure or high concentrations of decamethonium, the nature of the blockade can change to a Phase II block . In this phase, the membrane potential may gradually repolarize, but the nAChRs become desensitized and remain unresponsive to agonists.[6] The exact mechanism of Phase II block is complex and may involve conformational changes in the receptor and alterations in the ionic environment of the neuromuscular junction.

Decamethonium exhibits selectivity for muscle-type nAChRs over neuronal subtypes. At neuronal nAChRs, it generally acts as an antagonist rather than an agonist.[1]

Quantitative Data: Interaction with nAChR Subtypes

The following tables summarize the quantitative data for decamethonium's interaction with various nAChR subtypes.

Table 1: Agonist and Partial Agonist Activity of Decamethonium

| nAChR Subtype | Species | Preparation | Parameter | Value (µM) | Reference(s) |

| α1β1εδ (adult muscle) | Mouse | Xenopus oocytes | EC₅₀ (peak current) | 40 ± 3 | [1] |

| α1β1εδ (adult muscle) | Mouse | Xenopus oocytes | EC₅₀ (net charge) | 86 ± 10 | [1] |

| α1β1γδ (fetal muscle) | Mouse | Xenopus oocytes | EC₅₀ (peak current) | 44 ± 6 | [1] |

| α1β1γδ (fetal muscle) | Mouse | Xenopus oocytes | EC₅₀ (net charge) | 89 ± 8 | [1] |

Table 2: Antagonist Activity of Decamethonium at Neuronal nAChRs

| nAChR Subtype | Species | Preparation | Parameter | Value (µM) | Reference(s) |

| α7 | Mouse | Xenopus oocytes | IC₅₀ | 1.2 ± 0.1 | [1] |

| α4β2 | Mouse | Xenopus oocytes | IC₅₀ | 8.3 ± 0.9 | [1] |

| α3β4 | Mouse | Xenopus oocytes | IC₅₀ | 14 ± 1 | [1] |

| α3β2 | Mouse | Xenopus oocytes | IC₅₀ | 40 ± 5 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Decamethonium-Induced Neuromuscular Blockade

Caption: Signaling pathway of decamethonium at the nAChR.

Experimental Workflow for Characterizing Decamethonium

Caption: Experimental workflow for nAChR ligand characterization.

Logical Relationship of the Dual Blockade Mechanism

Caption: Logical relationship of the dual blockade mechanism.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of decamethonium for a specific nAChR subtype expressed in a cell line or tissue preparation.

5.1.1 Materials

-

Membrane Preparation: Homogenized cell membranes or tissue expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin) specific for the receptor subtype.

-

Unlabeled Ligand: Decamethonium.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

5.1.2 Procedure

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.[7]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (e.g., nicotine, for non-specific binding).

-

50 µL of varying concentrations of decamethonium (typically 10⁻¹⁰ to 10⁻³ M).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of decamethonium to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of decamethonium that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes a whole-cell voltage-clamp experiment to measure the agonist/antagonist effects of decamethonium on nAChRs expressed in a cell line (e.g., HEK293, Xenopus oocytes).

5.2.1 Materials

-

Cell Culture: Cells expressing the nAChR subtype of interest.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

-

Internal Solution (Pipette Solution): e.g., 140 mM KCl, 11 mM EGTA, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.2.

-

External Solution (Bath Solution): e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

Agonist/Antagonist Solutions: Decamethonium and a known full agonist (e.g., acetylcholine) dissolved in the external solution.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Microscope.

-

Perfusion System.

5.2.2 Procedure

-

Cell Preparation:

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Fill the patch pipette with the internal solution.

-

-

Seal Formation:

-

Under the microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage Clamp:

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[8]

-

-

Drug Application:

-

Using a rapid perfusion system, apply the external solution containing a known concentration of acetylcholine to elicit a control current response.

-

To test for agonist activity, apply varying concentrations of decamethonium and record the elicited currents.

-

To test for antagonist activity, co-apply a fixed concentration of acetylcholine with varying concentrations of decamethonium and measure the inhibition of the acetylcholine-induced current.

-

-

Data Acquisition and Analysis:

-

Record the current responses using the data acquisition system.

-

For agonist activity, plot the peak current amplitude against the log concentration of decamethonium to generate a dose-response curve and determine the EC₅₀.

-

For antagonist activity, plot the percentage of inhibition against the log concentration of decamethonium to determine the IC₅₀.

-

Analyze channel kinetics such as activation, deactivation, and desensitization rates from the current traces.

-

Calcium Imaging for Measuring Functional Activity

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to decamethonium application, using a fluorescent calcium indicator like Fluo-4 AM.

5.3.1 Materials

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y) grown on glass-bottom dishes or 96-well plates.

-

Fluo-4 AM: A cell-permeant calcium indicator.

-

Pluronic F-127: A non-ionic surfactant to aid in dye loading.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Decamethonium solutions of varying concentrations in HBSS.

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).

5.3.2 Procedure

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS).[9]

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.[9][10]

-

Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.[10]

-

-

Image Acquisition:

-

Place the cells on the stage of the fluorescence microscope or in the plate reader.

-

Acquire a baseline fluorescence image or reading for a few seconds.

-

-

Drug Application:

-

Add the decamethonium solution to the cells while continuously recording the fluorescence.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

-

Plot the peak change in fluorescence against the log concentration of decamethonium to generate a dose-response curve and determine the EC₅₀.

-

Conclusion

Decamethonium remains a valuable pharmacological tool for studying the function and pharmacology of nicotinic acetylcholine receptors. Its distinct mechanism as a partial agonist at muscle-type nAChRs and an antagonist at neuronal subtypes provides a unique profile for investigating the differential roles of these receptors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complexities of nAChR signaling and to develop novel therapeutics targeting this important receptor family.

References

- 1. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

The Discovery and Scientific Application of Decamethonium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium, a depolarizing neuromuscular blocking agent, holds a significant place in the history of pharmacology and anesthesia.[1][2][3][4] Its discovery and subsequent investigation were pivotal in understanding the function of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction and in shaping the development of modern muscle relaxants. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and scientific use of decamethonium, with a focus on quantitative data and experimental methodologies.

Historical Context and Discovery

The development of decamethonium in the late 1940s emerged from systematic studies of polymethylene bis-quaternary ammonium salts. Researchers, including Paton and Zaimis, identified that the decamethylene (ten-carbon chain) structure exhibited the most potent curariform effects in this series of compounds. This led to the clinical introduction of decamethonium bromide (marketed as Syncurine) as a muscle relaxant for surgical anesthesia.[5] It offered advantages such as a short duration of action and lack of histamine release. However, its use declined with the advent of succinylcholine, which has an even shorter duration of action.[5]

Mechanism of Action at the Neuromuscular Junction

Decamethonium exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptors on the motor endplate.[2][3][4][5] Its action is characterized by a two-phase block.

Phase I Block: Depolarization

Similar to acetylcholine (ACh), decamethonium binds to and activates nAChRs, causing a sustained depolarization of the postsynaptic membrane.[5] This initial depolarization leads to transient muscle fasciculations. Because decamethonium is not hydrolyzed by acetylcholinesterase, the depolarization is prolonged. This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber unresponsive to further stimulation and resulting in flaccid paralysis.[6]

Phase II Block: Desensitization

With prolonged exposure or higher doses of decamethonium, the neuromuscular block can transition to a Phase II block.[6] During this phase, the muscle membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to ACh.[6] This phase clinically resembles the block produced by non-depolarizing agents like d-tubocurarine.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological properties of decamethonium from various scientific studies.

| Parameter | Receptor/System | Value | Species | Reference |

| EC50 (Peak Current) | α1β1εδ nAChR | 40 ± 3 µM | Mouse | [7] |

| EC50 (Net Charge) | α1β1εδ nAChR | 86 ± 10 µM | Mouse | [7] |

| EC50 (Peak Current) | α1β1γδ nAChR | 44 ± 6 µM | Mouse | [7] |

| EC50 (Net Charge) | α1β1γδ nAChR | 89 ± 8 µM | Mouse | [7] |

| EC50 | Neuromuscular Blockade | 47.36 ± 9.58 µM | Rat (in vitro) | [8] |

| ED80 (Twitch Depression) | Adductor Pollicis | 37 ± 4.0 µg/kg | Human | [1] |

| Efficacy (vs. ACh) | α1β1εδ nAChR (Peak Current) | ~10% | Mouse | [7] |

| Efficacy (vs. ACh) | α1β1εδ nAChR (Net Charge) | ~15% | Mouse | [7] |

| Efficacy (Channel Open Probability) | nAChR | 0.016 | Mouse (BC3H-1 cells) | [9] |

| Inhibitory Constant (Ki) of Tubocurarine | Decamethonium-induced uptake | 0.07 µM | Rat (in vitro) | [10][11] |

| Channel Open Time | Decamethonium-activated | 2.8 msec (at -130 mV) | Frog | [12] |

| Channel Blocking Rate (Forward) | 1.7 x 10⁷ M⁻¹ sec⁻¹ | Frog | [12] | |

| Channel Blocking Rate (Backward) | 10³ sec⁻¹ | Frog | [12] | |

| Onset of Paralysis | ~2 minutes | Human | [5] | |

| Duration of Action | ~15 minutes | Human | [5] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathway at the neuromuscular junction and the mechanism of action of decamethonium.

Figure 1: Signaling cascade at the neuromuscular junction.

Figure 2: The dual mechanism of decamethonium's neuromuscular block.

Experimental Protocols

The scientific understanding of decamethonium's pharmacology has been built upon a variety of experimental protocols, both in vitro and in vivo.

In Vitro Receptor Characterization using Xenopus Oocytes

-

Objective: To determine the potency (EC50) and efficacy of decamethonium at specific nAChR subtypes.

-

Methodology:

-

Synthesize cRNAs encoding the desired nAChR subunits (e.g., α1, β1, γ, δ, ε for muscle-type receptors).

-

Inject the cRNAs into Xenopus laevis oocytes. The oocytes will express the functional receptors on their plasma membrane.

-

Use a two-electrode voltage-clamp technique to measure the ionic currents flowing through the receptors in response to agonist application.

-

Perfuse the oocytes with varying concentrations of decamethonium and measure the resulting current.

-

Construct a dose-response curve by plotting the current response against the decamethonium concentration.

-

Fit the data to a sigmoidal curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum response (to determine efficacy relative to a full agonist like ACh).[7]

-

In Vivo Assessment of Neuromuscular Blockade in Humans

-

Objective: To determine the in vivo potency (e.g., ED80) of decamethonium.

-

Methodology:

-

Anesthetize the patient.

-

Monitor neuromuscular function using adductor pollicis mechanomyography. This involves stimulating the ulnar nerve and measuring the force of thumb adduction.

-

Administer incremental doses of decamethonium intravenously (cumulative dose-response technique).

-

Record the degree of twitch tension depression at each dose.

-

Determine the dose required to produce 80% depression of twitch tension (ED80).[1]

-

Isolated Tissue Preparations (e.g., Rat Phrenic Nerve-Hemidiaphragm)

-

Objective: To study the effects of decamethonium on neuromuscular transmission in an isolated tissue bath.

-

Methodology:

-

Dissect the phrenic nerve and hemidiaphragm from a rat and mount it in an organ bath containing a physiological salt solution.

-

Stimulate the phrenic nerve electrically and record the resulting contractions of the diaphragm muscle.

-

Add decamethonium to the bath in increasing concentrations.

-

Measure the reduction in contraction height to determine the concentration-response relationship and EC50.[8]

-

Figure 3: General workflow for assessing neuromuscular blockade.

Conclusion

Decamethonium, though largely replaced in clinical practice, remains a cornerstone in the pharmacological study of the neuromuscular junction. Its unique properties as a depolarizing agent provided invaluable insights into the function and pharmacology of the nicotinic acetylcholine receptor. The quantitative data and experimental protocols detailed in this guide highlight the rigorous scientific investigation that has defined our understanding of this important molecule and continue to inform the development of new neuromuscular blocking drugs.

References

- 1. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decamethonium - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decamethonium in depolarized muscle and the effects of tubocurarine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decamethonium in depolarized muscle and the effects of tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decamethonium both opens and blocks endplate channels - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of decamethonium

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Decamethonium

Introduction

Decamethonium is a depolarizing neuromuscular blocking agent belonging to the quaternary ammonium compound class.[1][2] Structurally, it is a polymethylene bisquaternary salt with a ten-carbon chain separating two quaternary ammonium heads.[3] Historically used in anesthesia to induce paralysis for surgical procedures, its clinical use has largely been superseded by agents with more favorable safety profiles.[3][4][5] However, it remains a critical pharmacological tool for research into the function of the nicotinic acetylcholine receptor (nAChR).[5] This guide provides a comprehensive overview of the for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of decamethonium are primarily exerted at the neuromuscular junction.

Mechanism of Action

Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of skeletal muscle.[4][5][6][7] Its mechanism is biphasic, commonly referred to as a "dual block".[1][8]

-

Phase I Block (Depolarizing Block): Similar to acetylcholine (ACh), decamethonium binds to and activates the nAChR, causing the ion channel to open and leading to an influx of sodium ions.[9][10] This results in depolarization of the postsynaptic membrane.[1][6][8] This initial depolarization manifests as transient muscle fasciculations.[1][8] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), decamethonium is not degraded in the synaptic cleft.[1][4][5] Its continued presence at the receptor maintains the membrane in a depolarized state, leading to inactivation of voltage-gated sodium channels in the adjacent muscle membrane.[10][11] These channels cannot return to their active state until the membrane repolarizes, resulting in a flaccid paralysis.[10]

-

Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the neuromuscular block can transition to a Phase II block.[8] In this phase, the postsynaptic membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to ACh.[8] The characteristics of a Phase II block resemble those of a non-depolarizing block, including fade in response to tetanic stimulation.[1]

Receptor Binding and Efficacy

Decamethonium is a partial agonist with low efficacy at the muscle-type nAChR.[12] Studies using patch-clamp recording on BC3H-1 cells determined the efficacy of decamethonium to be approximately 0.016.[12] The maximum channel open probability is low (<0.02) and occurs at a concentration of about 100 µM.[12] Research on mouse muscle receptors (α1β1εδ) expressed in Xenopus oocytes found that decamethonium has an efficacy of about 10% that of acetylcholine for peak currents.[13]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters for decamethonium.

| Parameter | Value | Species/Model | Reference |

| Receptor Target | Nicotinic Acetylcholine Receptor (nAChR) | Multiple | [1][6][7] |

| Agonist Type | Partial Agonist | Multiple | [4][5][6][7][12] |

| Efficacy (relative to ACh) | 0.016 | BC3H-1 Cells | [12] |

| Efficacy (relative to ACh peak current) | ~10% | Mouse Muscle nAChR in Xenopus Oocytes | [13] |

| EC50 (Peak Current) | 40 ± 3 µM | Mouse Muscle nAChR (α1β1εδ) | [13] |

| EC50 (Net Charge) | 86 ± 10 µM | Mouse Muscle nAChR (α1β1εδ) | [13] |

| ED80 (Twitch Depression) | 37 ± 4.0 µg/kg | Humans | [14] |

Pharmacokinetics

The pharmacokinetic profile of decamethonium is characterized by rapid onset, short duration of action, and elimination without metabolic transformation.

Absorption

As a quaternary ammonium compound, decamethonium is poorly and irregularly absorbed from the gastrointestinal tract.[1] Therefore, it is administered intravenously for clinical and research purposes.[3]

Distribution

Following intravenous administration, decamethonium is rapidly absorbed.[1] Due to its high polarity, it does not readily cross the blood-brain barrier or the placenta.[1] Whole-body autoradiography studies in mice using [14C]decamethonium have shown that it accumulates in cartilaginous tissues and is also taken up by muscular tissues.[1] The extent of hepatic uptake appears to be inversely proportional to the rate of urinary excretion.[1] Specific data on plasma protein binding is limited, but like other neuromuscular blocking agents, it is expected to bind to plasma proteins to some extent.[11]

Metabolism

There is no evidence that decamethonium undergoes biotransformation in animals.[1] It is not hydrolyzed by plasma cholinesterase, which contributes to its persistent action at the neuromuscular junction compared to acetylcholine.[1]

Excretion

Decamethonium is excreted unchanged, primarily by the kidneys.[1] The elimination process involves a combination of glomerular filtration and active tubular secretion.[1] In rabbits, approximately 80% of an intravenously injected dose is rapidly excreted in the urine within 24 hours.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative pharmacokinetic parameters for decamethonium.

| Parameter | Value | Species | Reference |

| Onset of Paralysis | ~2 minutes | Humans | [1] |

| Duration of Action | ~15 minutes | Humans | [1] |

| Plasma Half-Life (t½) | 0.5 - 1 hour | Humans | [1] |

| Primary Route of Elimination | Renal Excretion (Unchanged) | Multiple | [1] |

| Metabolism | Not metabolized | Multiple | [1] |

Experimental Protocols

A variety of experimental methods are employed to characterize the pharmacology of decamethonium.

In Vivo Neuromuscular Blockade Assessment

-

Objective: To determine the potency and duration of action of decamethonium.

-

Methodology: This is often performed in anesthetized animals (e.g., cats, dogs, monkeys) or human volunteers.[14][15]

-

Anesthesia: The subject is anesthetized. For human studies, anesthesia may be induced with agents like thiopental and maintained with isoflurane and nitrous oxide.[14]

-

Nerve Stimulation: A peripheral nerve, such as the ulnar nerve, is stimulated supramaximally using electrodes.[14] Stimulation patterns can include single twitches (e.g., at 0.1 Hz) or a train-of-four (TOF) sequence.[15][16]

-

Muscle Response Measurement: The evoked mechanical response (twitch tension) of the corresponding muscle (e.g., adductor pollicis) is measured and recorded using a force-displacement transducer (mechanomyography).[14]

-

Drug Administration: Decamethonium is administered intravenously, often using a cumulative dose-response technique to determine the dose required to produce a certain level of twitch depression (e.g., ED80, the dose for 80% depression).[14]

-

Data Analysis: A dose-response curve is generated to calculate potency. The onset time and duration of the block are recorded.[16]

-

In Vitro Receptor Efficacy and Affinity Determination

-

Objective: To quantify the efficacy and binding characteristics of decamethonium at the nAChR.

-

Methodology: The patch-clamp technique is a key method for these studies.[12]

-

Cell Preparation: A cell line expressing the nAChR of interest (e.g., BC3H-1 cells, or Xenopus oocytes injected with nAChR subunit cRNA) is used.[12][13]

-

Patch-Clamp Recording: An "outside-out" patch configuration is established, where a small patch of the cell membrane with nAChRs is excised, with the extracellular surface facing the bath solution.

-

Rapid Perfusion: A rapid solution exchange system is used to apply precise concentrations of agonists (decamethonium, acetylcholine, or mixtures) to the patched membrane.[12]

-

Data Acquisition: The current flowing through the ion channels in response to agonist application is recorded. This allows for the measurement of parameters like channel open probability.[12]

-

Analysis: Concentration-response curves are constructed by plotting the response against the agonist concentration. These data are then fitted to pharmacological models to determine parameters such as efficacy and EC50.[12]

-

Pharmacokinetic Analysis Using Radiolabeled Compounds

-

Objective: To study the distribution and excretion of decamethonium.

-

Methodology: This involves synthesizing and administering a radiolabeled version of the drug.[1][17]

-

Drug Synthesis: Decamethonium is labeled with a radioactive isotope, such as Carbon-14 ([14C]) or Tritium ([3H]).[1][17]

-

Animal Dosing: The labeled compound is administered to animals (e.g., mice, cats), typically via intravenous or intraperitoneal injection.[1][17]

-

Sample Collection: At various time points, biological samples such as blood, urine, feces, and various tissues are collected.

-

Quantification & Visualization:

-

Scintillation Counting: The radioactivity in liquid samples (e.g., plasma, urine) and tissue homogenates is measured to quantify the concentration of the drug and its metabolites (if any).[17]

-

Whole-Body Autoradiography: The animal is frozen and sectioned. The sections are then exposed to X-ray film to visualize the distribution of the radiolabeled drug throughout the entire body.[1]

-

-

Visualizations

Signaling Pathway of Decamethonium at the Neuromuscular Junction

Caption: Decamethonium acts as a partial agonist at the nAChR, causing a biphasic block.

Experimental Workflow for In Vivo Neuromuscular Blockade Assessment

Caption: Workflow for determining the potency of a neuromuscular blocking agent in vivo.

Logical Relationship of Decamethonium's Dual Block Mechanism

Caption: The biphasic mechanism of decamethonium, transitioning from Phase I to Phase II.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decamethonium [chemeurope.com]

- 3. decamethonium | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 4. Kieran's Medical Notes - Decamethonium [sgul.kieran101.com]

- 5. Decamethonium - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. acnp.org [acnp.org]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Decamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of decamethonium bromide, a depolarizing neuromuscular blocking agent. The information presented herein is intended for a scientific audience and details the core synthesis pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: A Nucleophilic Substitution Approach

The primary and most established method for the synthesis of decamethonium bromide is through a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the quaternization of the tertiary amine, trimethylamine, by the alkyl halide, 1,10-dibromodecane.

The reaction proceeds in a two-step manner where each molecule of 1,10-dibromodecane reacts with two molecules of trimethylamine. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to a bromine atom in 1,10-dibromodecane. This results in the displacement of the bromide ion and the formation of a quaternary ammonium salt at both ends of the decane chain.

The overall chemical equation for this synthesis is:

Br-(CH₂)₁₀-Br + 2 N(CH₃)₃ → [(CH₃)₃N⁺-(CH₂)₁₀-N⁺(CH₃)₃] 2Br⁻

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

| Property | 1,10-Dibromodecane | Trimethylamine | Decamethonium Bromide |

| Molecular Formula | C₁₀H₂₀Br₂ | C₃H₉N | C₁₆H₃₈Br₂N₂ |

| Molecular Weight | 300.07 g/mol | 59.11 g/mol | 418.30 g/mol |

| Appearance | Colorless to light yellow liquid or solid | Colorless gas | White to off-white crystalline powder[1] |

| Melting Point | 27-29 °C | -117 °C | 263-267 °C[1] |

| Boiling Point | 174 °C at 15 mmHg | 2.9 °C | Decomposes |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water, ethanol, and diethyl ether | Freely soluble in water and alcohol; very slightly soluble in chloroform; practically insoluble in ether.[2] |

Experimental Protocol

The following experimental protocol is based on established synthetic methods for the preparation of bis-quaternary ammonium salts.[2]

Materials:

-

1,10-Dibromodecane

-

Trimethylamine (can be used as a solution in a suitable solvent like ethanol or as a condensed gas)

-

Absolute Ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Acetone (for recrystallization)

Equipment:

-

A high-pressure reaction vessel (e.g., a sealed tube or an autoclave)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or other inert atmosphere setup (optional but recommended)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve a known quantity of 1,10-dibromodecane in a suitable solvent such as absolute ethanol.

-

Addition of Trimethylamine: Cool the solution and add a molar excess (at least a 2:1 molar ratio) of trimethylamine. If using trimethylamine gas, it can be condensed directly into the cooled reaction vessel. The use of a sealed tube is often cited for this reaction, indicating the reaction is carried out under pressure.[2]

-

Reaction Conditions: Seal the reaction vessel and heat the mixture. While the exact temperature and pressure are not consistently reported across general sources, reactions of this type are typically conducted at elevated temperatures (e.g., 80-120 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the vessel to room temperature. The crude decamethonium bromide may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator. The product can then be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with diethyl ether to remove any unreacted starting materials and byproducts.

-

Recrystallization: For further purification, the crude decamethonium bromide can be recrystallized. A common solvent system for recrystallization is a mixture of methanol and acetone.[2] Dissolve the crude product in a minimal amount of hot methanol and then slowly add acetone until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum. The final product should be a white to off-white crystalline powder. The purity can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy. A purity of ≥98% is commercially available.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of decamethonium bromide from 1,10-dibromodecane and trimethylamine.

Caption: Chemical synthesis of decamethonium bromide.

This guide provides a foundational understanding of the synthesis of decamethonium bromide. For researchers undertaking this synthesis, it is recommended to consult original literature, such as the work by Blomquist et al., for precise experimental conditions and safety precautions.[2]

References

Decamethonium's Impact on Ion Channels at the Motor Endplate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium, a depolarizing neuromuscular blocking agent, exerts its effects by acting as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. Its mechanism of action is characterized by a complex interplay of ion channel activation and subsequent blockade, leading to muscle paralysis. This technical guide provides an in-depth analysis of decamethonium's effects on ion channels, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data on its kinetic and pharmacological properties. The dual nature of its blocking action, encompassing an initial depolarizing phase (Phase I) followed by a desensitizing phase (Phase II), is explored, along with the signaling pathways that differentiate these states. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuromuscular transmission and the pharmacology of nAChRs.

Introduction

Decamethonium is a quaternary ammonium compound that structurally resembles acetylcholine (ACh), the endogenous neurotransmitter at the neuromuscular junction. This structural similarity allows it to bind to and activate nAChRs, which are ligand-gated ion channels crucial for muscle contraction. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists in the synaptic cleft, leading to a prolonged activation of nAChRs.[1][2] This sustained activation results in a complex, biphasic block of neuromuscular transmission, a phenomenon that has been the subject of extensive research.[3][4] Understanding the intricate effects of decamethonium on ion channel function is paramount for the development of novel neuromuscular blocking agents and for elucidating the fundamental mechanisms of synaptic transmission.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

Decamethonium's primary target is the nAChR at the motor endplate. Its interaction with this receptor is multifaceted, involving both agonistic and antagonistic properties that lead to a dual mechanism of neuromuscular block.[1]

Phase I Block: Depolarization

Upon binding to the nAChR, decamethonium acts as a partial agonist, triggering the opening of the ion channel.[5][6] This initial activation leads to an influx of sodium ions and an efflux of potassium ions, causing a sustained depolarization of the motor endplate. This persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by ACh and resulting in flaccid paralysis. This initial phase of the block is known as the Phase I block .[3][7]

Phase II Block: Desensitization

With prolonged or repeated exposure to decamethonium, the nature of the neuromuscular block transitions to what is known as a Phase II block .[3][4][5] This phase is characterized by a gradual repolarization of the endplate membrane, yet the muscle remains paralyzed. The underlying mechanism of Phase II block is receptor desensitization, a process in which the nAChRs become refractory to the agonist despite its continued presence.[8] During this phase, the ion channel no longer opens efficiently in response to decamethonium binding. The characteristics of a Phase II block resemble those of a non-depolarizing block, including the observation of "fade" in response to train-of-four nerve stimulation.[7]

Quantitative Data on Decamethonium's Effects

The interaction of decamethonium with nAChRs has been quantified through various electrophysiological studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Experimental Conditions | Reference(s) |

| Mean Channel Open Time | 2.8 ms | Decamethonium-activated channels; -130 mV membrane potential; 13°C; Frog muscle fibers | [9] |

| Forward Rate Constant (Channel Blocking) | 1.7 x 10⁷ M⁻¹s⁻¹ | Voltage-clamped frog muscle fibers | [9] |

| Backward Rate Constant (Channel Blocking) | 10³ s⁻¹ | Voltage-clamped frog muscle fibers | [9] |

| ED₈₀ (80% twitch tension depression) | 37 (± 4.0) µg/kg | In vivo, human patients | [10] |

| ED₈₀ (after vecuronium) | 89 (± 4.4) µg/kg | In vivo, human patients | [10] |

| Maximum Channel Open Probability | < 0.02 | At ~100 µM decamethonium; Patch clamp on BC3H-1 cells | [6] |

| Efficacy (relative to ACh) | 0.016 | Patch clamp on BC3H-1 cells | [6] |

Experimental Protocols

The study of decamethonium's effects on motor endplate ion channels relies heavily on electrophysiological techniques. Below are detailed methodologies for key experiments.

Voltage-Clamp Studies on Frog Neuromuscular Junction

This protocol is designed to measure macroscopic currents through a population of nAChRs in response to decamethonium application.

4.1.1. Preparation and Solutions

-

Dissection: Isolate the sartorius or cutaneous pectoris muscle from a frog (Rana pipiens).

-

Mounting: Pin the muscle in a recording chamber and superfuse with Ringer's solution.

-

Ringer's Solution Composition: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, and 2.5 mM HEPES buffer, pH adjusted to 7.2-7.4.[11][12][13]

-

Intracellular Microelectrode Solution: 3 M KCl.

4.1.2. Electrophysiological Recording

-

Impale Muscle Fiber: Use two microelectrodes, one for voltage recording and one for current injection, to impale a muscle fiber near the endplate region.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.

-

Drug Application: Apply decamethonium via bath perfusion or iontophoresis.

-

Data Acquisition: Record the resulting current, which represents the flow of ions through the nAChRs.

4.1.3. Data Analysis

-

Dose-Response Curves: Measure the peak current at various decamethonium concentrations to construct a dose-response curve and determine the EC₅₀.[1]

-

Kinetic Analysis: Analyze the decay phase of the current to determine channel closing rates.[14][15][16][17]

Single-Channel Patch-Clamp Recordings

This technique allows for the direct observation of individual nAChR channel openings and closings.

4.2.1. Cell Culture and Preparation

-

Cell Line: Use a cell line expressing nAChRs, such as the BC3H-1 mouse muscle cell line.

-

Patch Pipettes: Fabricate patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 2-5 MΩ.

-

Pipette Solution (Extracellular): Contains decamethonium at the desired concentration in a solution similar to Ringer's.

-

Bath Solution (Intracellular): A solution mimicking the intracellular ionic environment, typically containing high potassium and low sodium.[18]

4.2.2. Recording Configuration

-

Cell-Attached or Outside-Out Patch: Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane. For studying the effects of an externally applied agonist, the outside-out patch configuration is often preferred.[19][20][21]

-

Voltage Clamp: Clamp the patch membrane potential at a desired holding potential (e.g., -70 mV).

4.2.3. Data Analysis

-

Channel Openings and Closings: Idealize the recorded current trace to identify individual channel opening and closing events.

-

Amplitude Histograms: Construct histograms of the current amplitudes to determine the single-channel conductance.

-

Dwell Time Analysis: Analyze the durations of open and closed events to determine the kinetics of channel gating and blocking.[22]

Signaling Pathways and Logical Relationships

The actions of decamethonium at the motor endplate can be visualized as a series of interconnected events.

Decamethonium-Induced Signaling Pathway

Caption: Signaling cascade of decamethonium at the motor endplate.

Experimental Workflow for Voltage-Clamp Analysis

Caption: Workflow for voltage-clamp experiments.

Logical Relationship of Decamethonium's Dual Block

Caption: The transition from Phase I to Phase II block.

Conclusion

Decamethonium's action on the motor endplate provides a classic example of the complex pharmacology of nAChR ligands. Its dual mechanism of action, involving both depolarization and desensitization, highlights the dynamic nature of these ion channels. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation of decamethonium and other neuromuscular blocking agents. A thorough understanding of these mechanisms is essential for the rational design of new drugs with improved safety and efficacy profiles and for advancing our knowledge of synaptic function in both health and disease.

References

- 1. An analysis of the dose-response curve at voltage-clamped frog-endplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Depolarization block and phase II block at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Intracellular calcium accumulation during depolarization in a molluscan neurone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Characterization of Neuromuscular Synaptic Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ringer's solution - Wikipedia [en.wikipedia.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cn.aminer.org [cn.aminer.org]

- 16. The effect of voltage on the time course of end-plate currents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glomerul.us [glomerul.us]

- 18. researchgate.net [researchgate.net]

- 19. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinic acetylcholine receptors at the single-channel level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Celebrating 50 Years of Single-Channel Recording with the Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 22. physics.qc.cuny.edu [physics.qc.cuny.edu]

Decamethonium: An In-depth Technical Guide to its Molecular Targets Beyond Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium, a depolarizing neuromuscular blocking agent, has been primarily characterized by its action as a partial agonist at the muscle-type nicotinic acetylcholine receptors (nAChRs), leading to muscle paralysis.[1] While its effects on nAChRs are well-documented, a comprehensive understanding of its full pharmacological profile requires exploration of its molecular interactions beyond this primary target class. This technical guide provides an in-depth analysis of the known molecular targets of decamethonium, with a specific focus on its non-nAChR interactions. The information presented herein is intended to support further research, drug development, and a more complete safety and efficacy assessment of this and structurally related compounds.

Core Molecular Interactions of Decamethonium

Decamethonium's pharmacological profile is dominated by its interactions with cholinergic system components. However, its activity is not strictly limited to nAChRs. This section details the quantitative aspects of its interactions with both its primary and secondary molecular targets.

Quantitative Data on Molecular Target Interactions

The following tables summarize the known quantitative data for decamethonium's interaction with various molecular targets.

Table 1: Interaction of Decamethonium with Nicotinic Acetylcholine Receptors (nAChRs)

| nAChR Subtype | Species | Effect | Parameter | Value (µM) | Reference |

| Muscle-type (α1β1δɛ) | Mouse | Partial Agonist | EC50 | 40 | [2] |

| Neuronal α7 | Mouse | Antagonist | IC50 | 7.4 | [3] |

| Neuronal α3β4 | Mouse | Antagonist | IC50 | 28 | [3] |

| Neuronal α4β2 | Mouse | Antagonist | IC50 | 59 | [3] |

| Neuronal α3β2 | Mouse | Antagonist | IC50 | 405 | [3] |

| Neuronal α4β2 | Human | Antagonist | IC50 | 52 | [3] |

Table 2: Interaction of Decamethonium with Cholinesterases

| Enzyme | Species | Effect | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | Electric Eel | Inhibitor | - | - | [3][4] |

| Butyrylcholinesterase (BChE) | Human | Reversible Inhibitor | - | - | [5] |

Table 3: Other Potential Molecular Interactions

| Target Class | Specific Target | Species | Effect | Notes | Reference |

| Muscarinic Receptors | - | - | Weak to negligible | Effects observed only at extremely high, non-physiological doses. | [6] |

| Serotonin Receptors | - | - | Interaction studied | The nature of the interaction and quantitative data are not well-defined. | [7] |

| Dopamine Transporters | - | - | Not extensively studied | No direct evidence of significant interaction found. | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Decamethonium at the Neuromuscular Junction

Caption: Decamethonium's primary mechanism at the neuromuscular junction.

Experimental Workflow for nAChR Characterization

Caption: Workflow for studying decamethonium's effects on nAChRs.

Logical Relationship of Decamethonium's Cholinergic Interactions

Caption: Overview of decamethonium's interactions within the cholinergic system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) for nAChR Characterization in Xenopus Oocytes

Objective: To determine the functional effects (agonist or antagonist activity) and potency (EC50 or IC50) of decamethonium on specific nAChR subtypes expressed in Xenopus laevis oocytes.

Materials:

-

Mature female Xenopus laevis

-

Collagenase solution

-

Oocyte RingeR's solution (OR-2)

-

cRNA for nAChR subunits of interest

-

Microinjection setup

-